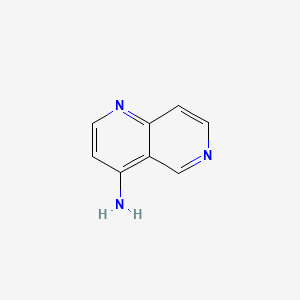

1,6-Naphthyridin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,6-naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOHGKZCTXPHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=CN=CC2=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343375 | |

| Record name | 1,6-Naphthyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28593-08-0 | |

| Record name | 1,6-Naphthyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1,6-Naphthyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Naphthyridin-4-amine is a heterocyclic aromatic compound belonging to the naphthyridine class of molecules. The naphthyridine scaffold, a key privileged structure in medicinal chemistry, is present in numerous biologically active compounds.[1] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical structure, physicochemical properties, synthesis, and known biological activities of its derivatives. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving the 1,6-naphthyridine core.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, some physical properties such as melting and boiling points are predicted values due to a lack of experimentally determined data in publicly available literature.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 28593-08-0 | [2][3] |

| Molecular Formula | C₈H₇N₃ | [4] |

| Molecular Weight | 145.16 g/mol | [4] |

| Monoisotopic Mass | 145.064 Da | [4] |

| Predicted XlogP | 0.4 | [4] |

| Predicted Melting Point | Not available | |

| Predicted Boiling Point | Not available | |

| Predicted Solubility | Expected to have some solubility in polar organic solvents like DMSO and methanol. |

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 146.07128 | 126.7 |

| [M+Na]⁺ | 168.05322 | 136.3 |

| [M-H]⁻ | 144.05672 | 128.4 |

| [M+NH₄]⁺ | 163.09782 | 146.1 |

| [M+K]⁺ | 184.02716 | 132.9 |

| [M+H-H₂O]⁺ | 128.06126 | 119.4 |

| [M+HCOO]⁻ | 190.06220 | 149.3 |

| [M+CH₃COO]⁻ | 204.07785 | 140.4 |

| [M+Na-2H]⁻ | 166.03867 | 137.6 |

| [M]⁺ | 145.06345 | 124.8 |

| [M]⁻ | 145.06455 | 124.8 |

| Data from PubChemLite, calculated using CCSbase.[4] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: Aromatic protons would be expected in the range of 7.0-9.0 ppm. The protons on the pyridine rings are deshielded and would appear at the lower end of this range. The amino protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: Aromatic carbons would be expected in the range of 110-160 ppm. Carbons attached to nitrogen atoms would be shifted downfield.

Infrared (IR) Spectroscopy (Predicted)

-

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.

-

C=N and C=C stretching: Aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

-

C-N stretching: This would likely appear in the 1250-1350 cm⁻¹ region for an aromatic amine.

Mass Spectrometry (MS) (Predicted)

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 145.

Synthesis

Proposed Synthetic Pathway: Cyclization of a Substituted Pyridine

A potential synthetic route could involve the cyclization of a 4-aminonicotinonitrile derivative. This approach is supported by literature on the synthesis of fused polycyclic 1,6-naphthyridin-4-amines.[5][6][7]

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Amination of 4-chloronicotinonitrile: 4-chloronicotinonitrile is reacted with a source of ammonia, such as aqueous or gaseous ammonia, in a suitable solvent like ethanol or in a sealed vessel under pressure. The reaction mixture is heated to drive the nucleophilic aromatic substitution to yield 4-aminonicotinonitrile.

-

Formation of Cyclization Precursor: The resulting 4-aminonicotinonitrile is then reacted with a suitable C2 synthon (a molecule that provides a two-carbon fragment) to introduce the necessary atoms for the second ring.

-

Intramolecular Cyclization: The intermediate is then subjected to acid- or base-catalyzed intramolecular cyclization to form the 1,6-naphthyridine ring system. Purification would likely be achieved through recrystallization or column chromatography.

Biological Activity and Signaling Pathways

While there is limited specific biological data for the parent this compound, the 1,6-naphthyridine scaffold is a core component of many compounds with significant biological activities, particularly as kinase inhibitors.[8] Derivatives of 1,6-naphthyridine have been investigated as inhibitors of several important protein kinases involved in cancer and inflammation, including c-Met, FGFR4, RET, and PDE4.[8][9][10]

Kinase Inhibition Profile of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core serves as a versatile scaffold for the design of potent and selective kinase inhibitors. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors.

Potential Signaling Pathways Targeted by 1,6-Naphthyridine Derivatives

Given the known targets of its derivatives, this compound-based compounds could potentially modulate the following signaling pathways:

-

c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[11] Aberrant c-Met signaling is implicated in various cancers.[12]

Caption: Potential inhibition of the c-Met signaling pathway.

-

FGFR4 Signaling Pathway: Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase involved in cell growth and differentiation.[13] Its dysregulation is linked to certain cancers, including hepatocellular carcinoma.[14][15]

Caption: Potential inhibition of the FGFR4 signaling pathway.

-

RET Signaling Pathway: The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of the nervous and renal systems.[16] Mutations in RET are associated with several types of cancer.[2]

Caption: Potential inhibition of the RET signaling pathway.

-

PDE4 Signaling Pathway: Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP).[17] Inhibition of PDE4 leads to increased cAMP levels, which has anti-inflammatory effects.[18]

Caption: Potential inhibition of the PDE4 signaling pathway.

Conclusion

This compound is a foundational molecule within the medicinally important naphthyridine class. While specific experimental data for the parent compound is sparse in the public domain, the well-documented biological activities of its derivatives, particularly as potent kinase inhibitors, highlight the significant potential of the 1,6-naphthyridine scaffold in drug discovery. This technical guide consolidates the available information on the core properties of this compound and the broader biological context of its derivatives, providing a valuable starting point for further research and development in this promising area of medicinal chemistry. Further experimental characterization of the parent compound is warranted to fully unlock its potential as a building block for novel therapeutics.

References

- 1. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 3. 28593-08-0|this compound|BLD Pharm [bldpharm.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 8. Reactome | Signaling by FGFR4 [reactome.org]

- 9. 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6 H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. c-MET [abbviescience.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. mdpi.com [mdpi.com]

- 15. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]

The 1,6-Naphthyridin-4-amine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine nucleus, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse substitutions, leading to compounds with a wide array of biological activities. Among its derivatives, the 1,6-naphthyridin-4-amine core has proven to be a particularly fruitful starting point for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of this scaffold, focusing on its applications in oncology, neurodegenerative disorders, and infectious diseases.

Anticancer Activity: Targeting Key Oncogenic Pathways

The this compound scaffold has been extensively utilized in the design of inhibitors targeting various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor progression and metastasis. Dysregulation of the HGF/c-Met signaling pathway is implicated in a variety of human cancers. The 1,6-naphthyridine framework has been successfully employed to develop c-Met inhibitors. For instance, a series of 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-one derivatives, derived from the 1,6-naphthyridine core, have been identified as a novel class of c-Met kinase inhibitors.[3] Comprehensive structure-activity relationship (SAR) studies have revealed that specific substitutions at the N-1, N-3, and C-5 positions are crucial for potent c-Met inhibition.[3]

// Nodes HGF [label="HGF", fillcolor="#FBBC05", fontcolor="#202124"]; cMet [label="c-Met Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Motility", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Naphthyridine_Inhibitor [label="1,6-Naphthyridine-based\nc-Met Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HGF -> cMet [label="Binds & Activates"]; cMet -> {RAS, PI3K, STAT3} [arrowhead=odot, color="#34A853"]; RAS -> RAF -> MEK -> ERK; PI3K -> AKT; {ERK, AKT, STAT3} -> Proliferation; Naphthyridine_Inhibitor -> cMet [label="Inhibits", arrowhead=tee, color="#EA4335"]; } caption: "Figure 1: c-Met Signaling Pathway and Inhibition by 1,6-Naphthyridine Derivatives."

Rearranged during transfection (RET) is another receptor tyrosine kinase whose aberrant activation, through mutations or rearrangements, drives the development of various cancers, including thyroid and lung carcinomas. The 1,6-naphthyridine scaffold has been instrumental in developing potent inhibitors of RET and its solvent-front mutants, which are responsible for acquired resistance to therapies like selpercatinib.[2] For example, 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives have shown excellent inhibitory activity against RET solvent-front mutations in the low nanomolar range.[2]

// Nodes Ligand [label="GDNF family\nligands (GFLs)", fillcolor="#FBBC05", fontcolor="#202124"]; GFRa [label="GFRα co-receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; RET [label="RET Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS_MAPK [label="RAS/MAPK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Functions [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; RET_Inhibitor [label="1,6-Naphthyridine-based\nRET Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ligand -> GFRa [label="Binds"]; GFRa -> RET [label="Activates"]; RET -> {RAS_MAPK, PI3K_AKT, PLCg} [arrowhead=odot, color="#34A853"]; {RAS_MAPK, PI3K_AKT, PLCg} -> Cell_Functions; RET_Inhibitor -> RET [label="Inhibits", arrowhead=tee, color="#EA4335"]; } caption: "Figure 2: RET Signaling Pathway and Inhibition by 1,6-Naphthyridine Derivatives."

Fibroblast growth factor receptor 4 (FGFR4) is a key driver in hepatocellular carcinoma (HCC) and colorectal cancer. The 1,6-naphthyridin-2(1H)-one scaffold has been particularly effective in generating potent and selective FGFR4 inhibitors.[4][5] These compounds have demonstrated significant antitumor efficacy in xenograft models, favorable pharmacokinetic properties, and the ability to disrupt the phosphorylation of FGFR4 and its downstream signaling proteins.[4][5]

// Nodes FGF19 [label="FGF19", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR4 [label="FGFR4 Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FRS2 [label="FRS2", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_RAF_ERK [label="Ras-Raf-ERK1/2\nMAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K-Akt\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; HCC_Proliferation [label="HCC Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FGFR4_Inhibitor [label="1,6-Naphthyridin-2(1H)-one\nFGFR4 Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges FGF19 -> FGFR4 [label="Binds & Activates"]; FGFR4 -> FRS2 [arrowhead=odot, color="#34A853"]; FRS2 -> GRB2; GRB2 -> RAS_RAF_ERK; FRS2 -> PI3K_AKT; {RAS_RAF_ERK, PI3K_AKT} -> HCC_Proliferation; FGFR4_Inhibitor -> FGFR4 [label="Inhibits", arrowhead=tee, color="#EA4335"]; } caption: "Figure 3: FGFR4 Signaling in HCC and its Inhibition."

Inhibition of Downstream Kinases and Chaperones

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and metabolism. The tricyclic benzonaphthyridinone scaffold, an extended form of the 1,6-naphthyridine core, has led to the development of highly potent and selective mTOR inhibitors like Torin1.[6] Torin1 inhibits both mTORC1 and mTORC2 complexes at nanomolar concentrations and exhibits excellent selectivity over other kinases.[6]

// Nodes Growth_Factors [label="Growth Factors", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="RTK", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis\n& Cell Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR_Inhibitor [label="Benzonaphthyridinone\nmTOR Inhibitor (e.g., Torin1)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Growth_Factors -> RTK; RTK -> PI3K -> AKT; AKT -> mTORC1 [arrowhead=odot, color="#34A853"]; mTORC2 -> AKT [arrowhead=odot, color="#34A853"]; mTORC1 -> {S6K1, fourEBP1} [arrowhead=odot, color="#34A853"]; {S6K1, fourEBP1} -> Protein_Synthesis; mTOR_Inhibitor -> {mTORC1, mTORC2} [label="Inhibits", arrowhead=tee, color="#EA4335"]; } caption: "Figure 4: mTOR Signaling Pathway and its Inhibition."

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins involved in oncogenesis. A series of novobiocin analogs based on the 1,6-naphthyridin-2(1H)-one scaffold have been designed as Hsp90 inhibitors, demonstrating antiproliferative activity against breast cancer cell lines and inducing the degradation of Hsp90 client proteins.[7]

| Compound Class | Target | Key Findings | Quantitative Data (IC₅₀/EC₅₀) | Reference |

| 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-ones | c-Met Kinase | Effective inhibition of TPR-Met phosphorylation and proliferation of BaF3-TPR-Met cells. | 2t: IC₅₀ = 2.6 µM | [3] |

| 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridines | RET (wild-type and mutants) | Overcomes selpercatinib resistance by potently inhibiting solvent-front mutations. | 20p: IC₅₀ = 5.7-8.3 nM (mutants) | [2] |

| 1,6-Naphthyridin-2(1H)-ones | FGFR4 | Potent and selective inhibition, leading to tumor regression in HCC xenograft models. | A34: Potent in vitro and in vivo activity | [5] |

| 1,6-Naphthyridine-2-ones | FGFR4 | Excellent kinase selectivity and cytotoxic effects against colorectal cancer cell lines. | 19g: Significant tumor inhibition in HCT116 xenograft model | [4] |

| Benzo[h][1][2]naphthyridin-2(1H)-one | mTOR | Highly potent and selective inhibition of mTORC1 and mTORC2. | Torin1 (26): EC₅₀ = 2 nM (mTORC1), 10 nM (mTORC2) | [6] |

| 1,6-Naphthyridin-2(1H)-ones (Novobiocin analogs) | Hsp90 | Anti-proliferative properties in breast cancer cell lines. | Not specified | [7] |

Activity in the Central Nervous System (CNS)

The 1,6-naphthyridine scaffold has also been explored for the treatment of neurodegenerative and psychiatric disorders.

Phosphodiesterase 10A (PDE10A) Inhibitors

PDE10A is highly expressed in the striatum and plays a key role in regulating cyclic nucleotide signaling, which is crucial for integrating cortical and dopaminergic inputs. Inhibition of PDE10A is a promising therapeutic strategy for schizophrenia. The 1,6-naphthyridine core has been instrumental in the discovery of potent and selective PDE10A inhibitors, such as MK-8189, which is currently in clinical development.[8][9] These inhibitors can normalize dysfunctional striatal activity.[8]

// Nodes Dopamine [label="Dopamine", fillcolor="#FBBC05", fontcolor="#202124"]; D1R [label="D1 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; D2R [label="D2 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#F1F3F4", fontcolor="#202124"]; Striatal_Output [label="Striatal Neuron\nOutput", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE10A [label="PDE10A", fillcolor="#F1F3F4", fontcolor="#202124"]; AMP [label="AMP", fillcolor="#FFFFFF", fontcolor="#202124"]; PDE10A_Inhibitor [label="1,6-Naphthyridine-based\nPDE10A Inhibitor (e.g., MK-8189)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Dopamine -> D1R; Dopamine -> D2R; D1R -> AC [arrowhead=odot, color="#34A853"]; D2R -> AC [arrowhead=tee, color="#EA4335"]; ATP -> AC -> cAMP; cAMP -> PKA [arrowhead=odot, color="#34A853"]; PKA -> Striatal_Output; cAMP -> PDE10A -> AMP; PDE10A_Inhibitor -> PDE10A [label="Inhibits", arrowhead=tee, color="#EA4335"]; } caption: "Figure 5: Role of PDE10A in Striatal Signaling and its Inhibition."

Phosphodiesterase 5 (PDE5) Inhibitors for Alzheimer's Disease

Derivatives of 1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridine have been identified as potent PDE5 inhibitors with potential for the treatment of Alzheimer's disease.[10][11] These compounds exhibit excellent in vitro potency (IC₅₀ as low as 0.056 nM) and have shown efficacy in mouse models of the disease.[10][11]

| Compound Class | Target | Therapeutic Area | Quantitative Data (IC₅₀) | Reference |

| 1,6-Naphthyridines | PDE10A | Schizophrenia | MK-8189: Subnanomolar potency | [8][9] |

| 1,2,3,4-Tetrahydrobenzo[b][1][2]naphthyridines | PDE5 | Alzheimer's Disease | Compound 6c: IC₅₀ = 0.056 nM | [10][11] |

Antiviral and Antimicrobial Activity

The versatility of the this compound scaffold extends to the treatment of infectious diseases.

Anti-Respiratory Syncytial Virus (RSV) Activity

Derivatives of this compound have been developed as potent inhibitors of the respiratory syncytial virus (RSV) fusion protein.[12] Ziresovir, a notable example, emerged from this class of compounds and has shown excellent anti-RSV activity with an EC₅₀ of 2 nM in a cytopathic effect (CPE) assay.[12]

| Compound Class | Target | Therapeutic Area | Quantitative Data (EC₅₀) | Reference |

| 1,6-Naphthyridin-4-amines | RSV Fusion Protein | Respiratory Syncytial Virus | Ziresovir (analogue 1): EC₅₀ = 2 nM | [12] |

Antibacterial and Antimicrobial Properties

The broader naphthyridine class of compounds, including the 1,6-naphthyridine isomer, has a well-documented history of antimicrobial activity.[13][14][15] While the initial focus was on the 1,8-naphthyridine core (e.g., nalidixic acid), derivatives of other isomers, including 1,6-naphthyridines, have also demonstrated antibacterial, antifungal, and antimalarial properties.[16][17]

Experimental Protocols

General Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a target kinase.

// Workflow Edges Prep_Inhibitor -> Add_Components; Prep_Kinase -> Add_Components; Prep_ATP -> Start_Reaction; Add_Components -> Start_Reaction; Start_Reaction -> Stop_Reaction; Stop_Reaction -> Detect_Signal; Detect_Signal -> Read_Plate; } caption: "Figure 6: General Workflow for an ADP-Glo™ Kinase Inhibition Assay."

-

Compound Preparation : Prepare a serial dilution of the test compound (e.g., 1,6-naphthyridine derivative) in DMSO. Further dilute in the appropriate kinase assay buffer to the desired final concentrations.

-

Reaction Setup : In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control). Add a mixture containing the target kinase and a suitable substrate.

-

Kinase Reaction : Initiate the reaction by adding a solution of ATP. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Signal Generation : Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature. Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP, and uses the newly synthesized ATP to generate a luminescent signal.

-

Data Acquisition : Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP formed and is inversely proportional to the kinase activity.

-

Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT/CellTiter-Glo®)

This protocol outlines a method to determine the effect of this compound derivatives on the proliferation of cancer cell lines.

-

Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment : Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

-

Viability Assessment :

-

MTT Assay : Add MTT solution to each well and incubate until formazan crystals form. Solubilize the crystals with DMSO and measure the absorbance at 570 nm.

-

CellTiter-Glo® Assay : Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.

-

-

Data Analysis : Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC₅₀ or GI₅₀ value from the dose-response curve.

Western Blotting for Target Phosphorylation

This protocol is used to confirm that a 1,6-naphthyridine-based kinase inhibitor is hitting its intended target within the cell.

-

Cell Treatment : Treat cultured cells with the inhibitor at various concentrations for a specified time. Include a positive control (e.g., ligand stimulation to induce phosphorylation) and a vehicle control.

-

Cell Lysis : Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-c-Met). Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalization : Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) target protein to confirm equal loading.

-

Analysis : Quantify the band intensities to determine the reduction in target phosphorylation as a function of inhibitor concentration.

Synthesis Overview

A common and straightforward method for the synthesis of the fused polycyclic this compound scaffold involves an acid-mediated Friedel–Crafts-type intramolecular cycloaromatization of 4-(arylamino)nicotinonitrile precursors.[16][18][19] In this reaction, the cyano group acts as a one-carbon synthon. This method is advantageous due to its mild conditions and good to excellent yields.[16][18][19]

Conclusion

The this compound scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated significant potential across multiple therapeutic areas, most notably in oncology, where they have yielded potent inhibitors of key kinases driving tumor growth and resistance. The continued exploration of this scaffold, aided by rational design and a deeper understanding of its structure-activity relationships, promises to deliver a new generation of targeted therapies for a range of challenging diseases. This guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of this important chemical entity.

References

- 1. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Phosphodiesterase 10A Is Tethered to a Synaptic Signaling Complex in Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma [mdpi.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy | Oncohema Key [oncohemakey.com]

- 16. oaepublish.com [oaepublish.com]

- 17. researchgate.net [researchgate.net]

- 18. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 19. pubs.rsc.org [pubs.rsc.org]

The Synthetic Heart of a Privileged Scaffold: A Technical Guide to 1,6-Naphthyridin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,6-naphthyridine nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in various biologically active molecules.[1] While this heterocyclic system is found in a range of natural products, extensive research reveals that the specific 1,6-naphthyridin-4-amine core is conspicuously absent from the natural world. Instead, this particular structural motif is a product of synthetic chemistry, designed and developed to explore novel therapeutic agents.

This technical guide provides an in-depth overview of the 1,6-naphthyridine scaffold, beginning with its representation in nature through complex alkaloids like the aaptamine family. It then transitions to a detailed exploration of the synthetic routes developed to access the this compound core, its biological significance, and the experimental protocols for its synthesis and evaluation. This document serves as a critical resource for researchers leveraging this synthetic core for drug discovery and development.

The 1,6-Naphthyridine Scaffold in Nature: The Aaptamine Family

While the simple this compound has not been reported from natural sources, the broader 1,6-naphthyridine ring system is present in a fascinating class of marine alkaloids, primarily isolated from marine sponges of the genus Aaptos.[2][3] The most prominent of these are the aaptamines, which feature a benzo[de][2][4]naphthyridine skeleton.[5]

Aaptamine and its derivatives have garnered significant attention for their diverse and potent biological activities. These activities provide a compelling rationale for the synthetic exploration of related, but distinct, scaffolds like the 1,6-naphthyridin-4-amines.

Table 1: Biological Activities of Selected Natural Aaptamine Derivatives

| Compound Name | Natural Source | Key Biological Activities | Reference(s) |

| Aaptamine | Aaptos aaptos | Anticancer, antioxidant, antibacterial, antifungal, anti-HIV-1, α-adrenoceptor blocking | [5][6] |

| Isoaaptamine | Aaptos sponges | Apoptosis induction in leukemia cells | [3] |

| Demethyl(oxy)aaptamine | Aaptos suberitoides | Cytotoxic against various cancer cell lines | [7] |

| 3-Amino demethyl(oxy)aaptamine | Aaptos suberitoides | Cytotoxic against murine lymphoma cells | [8] |

| Suberitines A-D | Aaptos suberitoides | Novel 1,6-naphthyridine alkaloids | [3] |

These natural products serve as an inspiration for the design of synthetic libraries based on the 1,6-naphthyridine core. The inherent bioactivity of this scaffold underscores its potential as a pharmacophore.

Synthetic Approaches to this compound Derivatives

The this compound core is primarily accessed through synthetic organic chemistry. A particularly effective and mild method involves the acid-mediated intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles.[9][10] This approach utilizes the cyano group as a one-carbon synthon to construct the second pyridine ring.

General Synthetic Workflow

The synthesis of fused polycyclic 1,6-naphthyridin-4-amines can be generalized by the following workflow, which showcases a Friedel-Crafts-type annulation.

Caption: General workflow for the synthesis of 1,6-naphthyridin-4-amines.

This synthetic strategy is notable for its good to excellent yields and its applicability to gram-scale synthesis.[9] It also allows for the construction of diverse tri-, tetra-, and pentacyclic derivatives.

Biological Activities of Synthetic this compound Derivatives

The synthetic efforts towards 1,6-naphthyridin-4-amines are driven by their potential as therapeutic agents. Fused benzo[2][4]naphthyridines, a prominent subclass, have demonstrated a wide array of biological activities.

Table 2: Biological Activities of Synthetic Benzo[2][4]naphthyridine Derivatives

| Activity | Target/Assay | Reference(s) |

| MAO B Inhibition | Monoamine Oxidase B | [9] |

| PDE5 Inhibition | Phosphodiesterase 5 | [9] |

| BTK Inhibition | Bruton's Tyrosine Kinase | [9] |

| Topo I Inhibition | Topoisomerase I | [9] |

| Antimalarial Activity | Plasmodium falciparum | [9] |

| Noradrenaline Uptake Inhibition | Norepinephrine Transporter | [9] |

The diverse bioactivities of these synthetic derivatives highlight the importance of the this compound scaffold in medicinal chemistry research.

Experimental Protocols

General Procedure for the Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines

This protocol is adapted from the mild synthesis method reported for tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines.[9][10]

Materials:

-

4-(Arylamino)nicotinonitrile precursor

-

Trifluoromethanesulfonic acid (CF3SO3H) or Sulfuric acid (H2SO4)

-

Dichloromethane (DCM) (if not using neat acid)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

To a solution of the 4-(arylamino)nicotinonitrile (1.0 eq) in dichloromethane (if applicable), add the acid catalyst (e.g., CF3SO3H, 10.0 eq) at room temperature. Alternatively, the substrate can be treated with the pure acid.

-

Stir the reaction mixture at room temperature for 0.5 to 4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into an ice-cold saturated solution of sodium bicarbonate to neutralize the acid.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired fused polycyclic this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound (this compound derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for a standard MTT cytotoxicity assay.

Conclusion and Future Outlook

The this compound core stands as a testament to the power of synthetic chemistry in generating novel molecular scaffolds with significant therapeutic potential. While not found in nature, its design is undoubtedly inspired by the biological activities of naturally occurring 1,6-naphthyridine alkaloids. The synthetic accessibility and the diverse range of biological activities associated with its derivatives make the this compound scaffold a highly attractive starting point for the development of new drugs. Future research will likely focus on expanding the structural diversity of this core, elucidating the mechanisms of action for its most potent derivatives, and optimizing their pharmacokinetic and pharmacodynamic properties for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A functional scaffold in marine alkaloid: an anticancer moiety for human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aaptamine Derivatives with Antifungal and Anti-HIV-1 Activities from the South China Sea Sponge Aaptos aaptos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

Unveiling the Mechanisms of Action of 1,6-Naphthyridin-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine-4-amine scaffold is a privileged heterocyclic motif that forms the core of a diverse range of biologically active molecules. Compounds incorporating this structure have shown promise in treating a variety of diseases by interacting with a wide array of biological targets. This in-depth technical guide provides a comprehensive overview of the predominant mechanisms of action for this class of compounds, focusing on phosphodiesterase 10A (PDE10A) inhibition, antiviral activity through respiratory syncytial virus (RSV) fusion protein inhibition, and modulation of the complement C5a receptor. This guide also touches upon the potential for kinase inhibition. Detailed experimental protocols for key assays, quantitative data, and visual diagrams of signaling pathways and workflows are presented to facilitate a deeper understanding and further research in this field.

Phosphodiesterase 10A (PDE10A) Inhibition: A Focus on Neurological Disorders

Derivatives of 1,6-naphthyridin-4-amine have emerged as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling, which are vital for neuronal function.[1] Inhibition of PDE10A enhances this signaling, offering a therapeutic strategy for neurological and psychiatric disorders like schizophrenia.[1][2]

A prime example of a this compound derivative targeting PDE10A is MK-8189 , which is under investigation for the treatment of schizophrenia.[3][4][5][6]

Quantitative Data: Potency and Selectivity of MK-8189

| Compound | Target | Assay Type | Value | Reference |

| MK-8189 | Human PDE10A | Functional Ki | 0.029 nM | [1][2][7] |

| MK-8189 | Human PDE10A | Cellular IC50 | 1.6 nM | [1][2] |

Signaling Pathway: PDE10A Inhibition

The inhibition of PDE10A by this compound derivatives like MK-8189 leads to an increase in intracellular levels of cAMP and cGMP. This, in turn, modulates the activity of downstream effectors such as protein kinases, which can rectify dysfunctional neuronal signaling implicated in schizophrenia.[2]

Experimental Protocol: PDE10A Inhibition Assay (Fluorescence Polarization)

The functional activity of PDE10A inhibitors is commonly assessed using a fluorescence polarization assay, which measures the inhibition of cAMP or cGMP hydrolysis.[1][2]

Objective: To determine the in vitro potency (IC50 or Ki) of a this compound derivative against PDE10A.

Materials:

-

Recombinant human PDE10A enzyme

-

Fluorescently labeled cAMP or cGMP substrate

-

PDE10A assay buffer

-

Test compound (this compound derivative)

-

384-well microplates

-

Plate reader capable of fluorescence polarization measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.

-

Reaction Setup: In a 384-well plate, add the PDE10A enzyme and the test compound at various concentrations.

-

Initiation: Start the reaction by adding the fluorescently labeled cAMP or cGMP substrate.

-

Incubation: Incubate the plate at room temperature for a specified period to allow for enzymatic hydrolysis of the substrate.

-

Detection: Measure the fluorescence polarization of each well using a plate reader. The degree of polarization is inversely proportional to the amount of hydrolyzed substrate.

-

Data Analysis: Plot the fluorescence polarization signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Antiviral Activity: RSV Fusion Protein Inhibition

Certain this compound derivatives have demonstrated potent antiviral activity, specifically against the Respiratory Syncytial Virus (RSV). These compounds act as fusion inhibitors, targeting the RSV fusion (F) protein, which is essential for the virus's entry into host cells.

Ziresovir (RO-0529) is a notable example of a this compound-containing RSV fusion inhibitor.[8][9] It has shown efficacy against both laboratory strains and clinical isolates of RSV.[8]

Quantitative Data: Anti-RSV Activity of Ziresovir

| Compound | Virus Strain | Assay Type | Value (EC50) | Reference |

| Ziresovir (RO-0529) | RSV (unspecified) | Antiviral Activity | 3 nM | [9] |

| Ziresovir (RO-0529) | RSV Long strain | CPE Assay | 2 nM | [8] |

Mechanism of Action: RSV Fusion Inhibition

The RSV F protein mediates the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the cell. This compound derivatives like Ziresovir bind to the F protein, preventing the conformational changes necessary for membrane fusion. This effectively blocks viral entry and subsequent replication.[8][10]

Experimental Protocol: Cytopathic Effect (CPE) Assay

The antiviral activity of RSV inhibitors is often quantified using a cytopathic effect (CPE) assay. This assay measures the ability of a compound to protect host cells from the virus-induced damage and death.[8]

Objective: To determine the in vitro efficacy (EC50) of a this compound derivative against RSV.

Materials:

-

Host cells susceptible to RSV infection (e.g., HEp-2 cells)

-

RSV stock

-

Cell culture medium

-

Test compound (this compound derivative)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTS or CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Compound Addition: Add serial dilutions of the test compound to the wells.

-

Virus Infection: Infect the cells with a predetermined amount of RSV. Include uninfected and untreated virus-infected controls.

-

Incubation: Incubate the plate for several days to allow for viral replication and the development of cytopathic effects.

-

Assessment of Cell Viability: Add a cell viability reagent to each well and measure the signal (e.g., absorbance or luminescence) using a plate reader. The signal is proportional to the number of viable cells.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the test compound concentration. Fit the data to a dose-response curve to calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.

C5a Receptor Modulation: Targeting Inflammation

Some derivatives of the 1,6-naphthyridine scaffold have been investigated as modulators of the complement C5a receptor (C5aR).[11] The C5a receptor is a G-protein coupled receptor that plays a critical role in the inflammatory response.[11] Modulation of this receptor can have significant therapeutic implications for inflammatory diseases.

Mechanism of Action: C5a Receptor Antagonism

C5a is a potent pro-inflammatory peptide that, upon binding to its receptor C5aR on immune cells, triggers a signaling cascade leading to chemotaxis, release of inflammatory mediators, and increased intracellular calcium levels.[11][12] this compound-based C5aR modulators can act as antagonists, blocking the binding of C5a and thereby inhibiting the downstream inflammatory signaling.

Experimental Protocol: C5a-Induced Calcium Mobilization Assay

A common method to assess the activity of C5a receptor modulators is to measure their effect on C5a-induced intracellular calcium mobilization in cells expressing the receptor.[12][13][14][15][16]

Objective: To determine if a this compound derivative can inhibit C5a-induced calcium flux.

Materials:

-

Cells expressing the C5a receptor (e.g., U937-C5aR cells)[15]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4 AM)[15][16]

-

Recombinant human C5a

-

Test compound (this compound derivative)

-

Assay buffer

-

Fluorometric imaging plate reader or flow cytometer

Procedure:

-

Cell Loading: Incubate the C5aR-expressing cells with a calcium-sensitive fluorescent dye.

-

Compound Pre-incubation: Pre-incubate the dye-loaded cells with the test compound or vehicle control.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

C5a Stimulation: Add C5a to the cells to induce calcium mobilization.

-

Signal Detection: Continuously measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Compare the C5a-induced calcium response in the presence and absence of the test compound. A reduction in the fluorescence signal in the presence of the compound indicates antagonistic activity.

Kinase Inhibition: An Emerging Area of Investigation

The 1,6-naphthyridine scaffold has also been identified in compounds with kinase inhibitory activity.[17][18] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. While specific quantitative data for a this compound derivative as a kinase inhibitor is not detailed in the provided search results, the general approach to assessing kinase inhibition is well-established.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A variety of assay formats can be used to determine the inhibitory activity of a compound against a specific kinase. These assays typically measure the phosphorylation of a substrate by the kinase.

Objective: To determine the IC50 of a this compound derivative against a target kinase.

Materials:

-

Recombinant active kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (often radiolabeled, e.g., [γ-32P]-ATP, or used in conjunction with a detection system)

-

Kinase assay buffer

-

Test compound

-

Detection reagents (e.g., phosphospecific antibodies, scintillation counter, or luminescence-based ATP detection kit)

Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., microplate well), combine the kinase, its substrate, and the test compound at various concentrations in the kinase assay buffer.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction at an optimal temperature for a set period.

-

Reaction Termination: Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

-

Detection of Phosphorylation: Quantify the amount of phosphorylated substrate using an appropriate detection method.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

Conclusion

The this compound core is a versatile scaffold that has given rise to compounds with diverse and potent pharmacological activities. The primary mechanisms of action explored to date include the inhibition of PDE10A for neurological disorders, the inhibition of RSV fusion for antiviral therapy, and the modulation of the C5a receptor for inflammatory conditions, with kinase inhibition also being a potential area for further investigation. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration and optimization of new therapeutics based on the this compound framework.

References

- 1. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. matilda.science [matilda.science]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Detection Protocol of C5a-Mediated Increase in Intracellular Calcium - Creative Biolabs [creative-biolabs.com]

- 14. ovid.com [ovid.com]

- 15. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 16. Calcium mobilization in C5a-stimulated adult and newborn bovine neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Rise of 1,6-Naphthyridin-4-amine: A Versatile Scaffold for Kinase Inhibition in Oncology

A Technical Guide for Researchers and Drug Development Professionals

The 1,6-naphthyridine core, particularly its 4-amine substituted derivatives, has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential as a potent and selective inhibitor of various protein kinases implicated in cancer. This technical guide provides an in-depth analysis of the 1,6-naphthyridin-4-amine core as a kinase inhibitor, consolidating key findings on its activity against critical oncogenic kinases, including RET, c-Met, FGFR4, and mTOR. This document details structure-activity relationships (SAR), provides comprehensive experimental protocols for synthesis and biological evaluation, and visualizes key concepts through signaling pathway and workflow diagrams.

The 1,6-Naphthyridine Scaffold: A Foundation for Kinase Selectivity

The rigid, bicyclic structure of the 1,6-naphthyridine ring system provides a robust platform for the strategic placement of various substituents to achieve high affinity and selectivity for the ATP-binding pocket of target kinases. The 4-amino group serves as a key hydrogen bond donor, a common feature in many kinase inhibitors, while modifications at other positions of the naphthyridine core allow for the fine-tuning of inhibitory activity and pharmacokinetic properties.

Targeting Key Oncogenic Kinases with this compound Derivatives

Research has demonstrated the versatility of the this compound scaffold in targeting a range of kinases driving tumor progression.

RET Kinase Inhibition

Rearranged during transfection (RET) is a receptor tyrosine kinase whose aberrant activation through mutations or fusions is a key driver in various cancers, including non-small cell lung cancer and thyroid carcinoma. Derivatives of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine have been identified as potent inhibitors of both wild-type and mutant RET kinase, including those conferring resistance to existing therapies.

Table 1: Inhibitory Activity of Representative 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine Derivatives against RET Kinase

| Compound | RET IC50 (nM) | RET G810R IC50 (nM) | RET G810S IC50 (nM) | RET G810C IC50 (nM) |

| 20p | - | 5.7 | 8.3 | 6.2 |

| Selpercatinib | - | 95.3 | 244.1 | 157.9 |

Data extracted from a study on RET and RET solvent-front mutant inhibitors.[1]

c-Met Kinase Inhibition

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor cell proliferation, survival, and metastasis. Fused heterocyclic derivatives of 1,6-naphthyridine, such as 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-ones, have shown promise as c-Met inhibitors.

Table 2: Inhibitory Activity of a Representative 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-one Derivative against c-Met Kinase

| Compound | c-Met IC50 (µM) |

| 2t | 2.6 |

Data from a study on 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.[3]

FGFR4 Kinase Inhibition

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, contributes to the pathogenesis of several cancers, including hepatocellular carcinoma. Novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of FGFR4.

Table 3: Inhibitory Activity of a Representative 1,6-Naphthyridine-2-one Derivative against FGFR4 Kinase

| Compound | FGFR4 IC50 (nM) |

| 19g | Not explicitly stated, but demonstrated excellent potency |

Information is based on a study of 1,6-naphthyridine-2-one derivatives as FGFR4 inhibitors.[4]

mTOR Kinase Inhibition

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. Benzo[h][1][2]naphthyridin-2(1H)-one derivatives, such as Torin1, have been identified as highly potent and selective inhibitors of mTOR.

Table 4: Inhibitory Activity of Torin1 against mTOR and PI3K

| Compound | mTORC1 Cellular EC50 (nM) | mTORC2 Cellular EC50 (nM) | PI3K Cellular EC50 (nM) |

| Torin1 (26) | 2 | 10 | 1800 |

Data from the discovery of Torin1 as a potent mTOR inhibitor.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and the biological evaluation of its derivatives as kinase inhibitors.

General Synthesis of the this compound Core

A common synthetic route to the this compound scaffold involves a Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitrile precursors.

Protocol 1: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines

-

Starting Material: 4-(Arylamino)nicotinonitrile.

-

Reaction: To a solution of the 4-(arylamino)nicotinonitrile precursor in a suitable solvent (e.g., dichloromethane), add a strong acid catalyst such as trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4).

-

Reaction Conditions: Stir the reaction mixture at room temperature for a period ranging from 30 minutes to 4 hours, monitoring the reaction progress by thin-layer chromatography.

-

Work-up: Upon completion, quench the reaction by carefully adding a base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired fused this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.

Protocol 2: ADP-Glo™ Kinase Assay

-

Reagent Preparation:

-

Prepare a serial dilution of the test inhibitor (this compound derivative) in the kinase assay buffer. Ensure the final DMSO concentration is ≤ 1%.

-

Prepare a mixture of the target kinase and its specific substrate in the kinase assay buffer.

-

-

Reaction Setup (384-well plate):

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

-

Add 2 µL of the kinase/substrate mixture to each well.

-

Gently mix and pre-incubate the plate at room temperature for 15-30 minutes.

-

-

Kinase Reaction Initiation:

-

Add 2 µL of ATP solution in kinase assay buffer to each well to start the reaction.

-

Incubate the plate at 30 °C for 60 minutes.

-

-

Reaction Termination and ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Detection:

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Kinase Inhibition Assay (Western Blot Analysis)

This protocol assesses the ability of a this compound derivative to inhibit the phosphorylation of a downstream substrate of the target kinase within a cellular context.

Protocol 3: Western Blot for Cellular Phosphorylation

-

Cell Culture and Treatment:

-

Culture a cancer cell line expressing the target kinase in the appropriate medium.

-

Treat the cells with varying concentrations of the this compound derivative for a specified duration. Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of the target kinase.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities. To ensure equal protein loading, re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH or β-actin).

-

Normalize the intensity of the phospho-protein band to the total protein or housekeeping protein band to determine the extent of phosphorylation inhibition.

-

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) help to illustrate the complex signaling pathways and experimental workflows discussed in this guide.

Caption: RET Signaling Pathway Inhibition.

Caption: c-Met Signaling Pathway Inhibition.

Caption: In Vitro Kinase Inhibition Assay Workflow.

Conclusion

The this compound scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors for cancer therapy. Its adaptability allows for the generation of potent and selective inhibitors against a range of key oncogenic kinases. The detailed experimental protocols and visualized workflows provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance this important class of therapeutic agents. Further exploration of this scaffold is warranted to unlock its full potential in the fight against cancer.

References

"1,6-Naphthyridin-4-amine" role in medicinal chemistry

An In-depth Technical Guide to the 1,6-Naphthyridin-4-amine Core in Medicinal Chemistry

Introduction

The 1,6-naphthyridine scaffold is a heterocyclic aromatic compound composed of two fused pyridine rings. It is considered a "privileged structure" in medicinal chemistry, a framework that is capable of providing ligands for diverse biological receptors. This scaffold is prevalent in numerous natural products and synthetic pharmaceutical molecules, exhibiting a wide array of biological activities. Derivatives of 1,6-naphthyridine have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Among the various isomers, the this compound moiety has emerged as a particularly valuable pharmacophore in modern drug discovery. Its unique electronic properties and structural rigidity allow for specific and high-affinity interactions with a range of biological targets, most notably protein kinases and phosphodiesterases. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, highlighting their pivotal role in the development of novel therapeutics.

Synthesis of the this compound Core

The construction of the this compound scaffold has been approached through several synthetic strategies. While traditional methods like the Skraup reaction were explored, they often involved harsh conditions and resulted in modest yields. Modern methodologies have focused on milder, more efficient, and versatile routes.

A prominent and recently developed strategy involves the acid-mediated intramolecular Friedel–Crafts-type cyclization of 4-(arylamino)nicotinonitrile precursors. This approach is advantageous as it is often performed under mild conditions, proceeds with good to excellent yields, and can be scaled up. The cyano group cleverly acts as a one-carbon synthon to form the second ring, directly installing the critical 4-amino group. An alternative, though lower-yielding, historical method is the BF3·Et2O-mediated Friedländer annulation.

Experimental Protocol: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines via Friedel–Crafts Cycloaromatisation

This protocol is based on the mild and effective method for accessing fused polycyclic this compound derivatives via CF3SO3H- or H2SO4-mediated cycloaromatisation of 4-(arylamino)nicotinonitrile precursors.

Starting Material: 4-(Phenylamino)quinoline-3-carbonitrile (as a model substrate).

Procedure:

-

The starting substrate, 4-(arylamino)nicotinonitrile (1.0 mmol), is added to the acidic reagent (e.g., pure trifluoromethanesulfonic acid, CF3SO3H, 2.0 mL) in a reaction vessel at room temperature.

-

The reaction mixture is stirred at room temperature for a duration of 0.5 to 4 hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into an ice-water bath to quench the reaction.

-

The aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate (NaHCO3) solution until a pH of approximately 7-8 is reached.

-

The resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with water and then purified, typically by recrystallization from a suitable solvent (e.g., hot ethanol) or by column chromatography on silica gel, to afford the pure fused this compound product.

This method has been shown to produce yields ranging from 41% to 98%.

Caption: General workflow for the acid-mediated synthesis of 1,6-naphthyridin-4-amines.

Medicinal Chemistry Applications and Biological Activities

The 1,6-naphthyridine core, and specifically the 4-amine substituted variant, is a versatile scaffold for targeting various enzymes and receptors implicated in disease.

Kinase Inhibitors

A primary application of the this compound scaffold is in the development of protein kinase inhibitors for cancer therapy.

-

AXL Inhibitors: The 1,6-naphthyridinone series has been optimized to yield potent and selective type II AXL kinase inhibitors. Starting from a dual MET/AXL inhibitor, molecular modeling guided the design to improve AXL potency and selectivity over the highly homologous MET kinase. The lead compound, 25c, demonstrated an IC50 of 1.1 nM for AXL and showed significant antitumor efficacy in a xenograft model.

-

RET Inhibitors: To combat acquired resistance to second-generation RET inhibitors like selpercatinib, a class of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives was developed. These compounds are potent inhibitors of both wild-type RET and clinically relevant solvent-front mutants (e.g., RET G810R/S/C). The representative compound 20p showed IC50 values in the low nanomolar range (5.7-8.3 nM) against these mutants, being 15-29 times more potent than selpercatinib.

-

FGFR4 Inhibitors: Aberrant Fibroblast Growth Factor Receptor 4 (FGFR4) signaling is implicated in several cancers, including colorectal and hepatocellular carcinoma (HCC). Novel series of 1,6-naphthyridin-2-one derivatives have been developed as potent and selective FGFR4 inhibitors. Compound 19g was identified as a promising candidate for colorectal cancer, demonstrating excellent kinase selectivity and significant tumor inhibition in a HCT116 xenograft model. For HCC, compound A34 showed potent FGFR4 inhibition, excellent anti-proliferative activity, and remarkable antitumor efficacy in a Hep-3B xenograft model.

-

mTOR Inhibitors: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth. Starting from a screening hit, medicinal chemistry efforts led to the development of Torin1, a tricyclic benzo[h]naphthyridin-2(1H)-one. Torin1 is a highly potent and selective mTOR inhibitor, inhibiting mTORC1 and mTORC2 at low nanomolar concentrations with over 1,000-fold selectivity against PI3K. It proved efficacious in a U87MG xenograft model.

-

c-Met Inhibitors: By incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, a new class of c-Met kinase inhibitors based on the 1H-imidazo[4,5-h]naphthyridin-2(3H)-one core was identified. Structure-activity relationship (SAR) studies revealed that an N-1 alkyl substituent with a terminal amino group and a hydrophobic group at the N-3 position were crucial for potent inhibition.

Phosphodiesterase Type 4 (PDE4) Inhibitors

The 1,6-naphthyridine scaffold has also been utilized to develop inhibitors of phosphodiesterase type 4 (PDE4), a key enzyme in the inflammatory cascade.

-

Inhaled PDE4 Inhibitors: A series of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones were rationally designed as inhaled PDE4 inhibitors for respiratory diseases. Through structure-based design targeting the enzyme's metal-binding and solvent-filled pockets, compounds with double-digit picomolar enzymatic potencies were achieved. X-ray crystallography confirmed the binding mode of this novel template. These compounds showed in vivo efficacy in a rat lung neutrophilia model when administered as a suspension microspray.

Other Biological Activities

Derivatives of the broader 1,6-naphthyridine scaffold have demonstrated a wide range of other bioactivities, including:

-

Inhibition of Monoamine Oxidase B (MAO B), PDE5, Bruton's tyrosine kinase (BTK), Topoisomerase I (Topo I), and human Acetylcholinesterase (hAChE).

-

Antimalarial activity.

-

Cytotoxicity against various human cancer cell lines, including HeLa (cervical), HL-60 (leukemia), and PC-3 (prostate).

Quantitative Data Summary

The following tables summarize the reported biological activity for key this compound derivatives.

Table 1: Kinase Inhibitor Potency

| Compound | Target Kinase | IC50 (nM) | Cell Line / Model | Reference |

|---|---|---|---|---|

| 25c | AXL | 1.1 | BaF3/TEL-AXL Xenograft | |

| 20p | RET G810R | 5.7 | Biochemical Assay | |

| 20p | RET G810S | 8.3 | Biochemical Assay | |

| Selpercatinib | RET G810R | 95.3 | Biochemical Assay | |

| 19g | FGFR4 | N/A | HCT116 Xenograft | |

| A34 | FGFR4 | N/A | Hep-3B Xenograft | |

| Torin1 | mTOR (cellular) | 2-10 | U87MG Xenograft |

| 2t | c-Met | 2600 | BaF3-TPR-Met cells | |

Table 2: PDE4 Inhibitor Potency

| Compound Class | Target | Potency | In Vivo Model | Reference |

|---|

| 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones | PDE4 | Subnanomolar to picomolar | Rat Lung Neutrophilia | |

Structure-Activity Relationships (SAR) and Design Strategies

The development of potent and selective agents based on the this compound core relies on a deep understanding of its structure-activity relationships.

-

Bioisosterism: The 1,6-naphthyridine nucleus itself can be considered a bioisostere of other bicyclic systems like quinoline or pyrido[2,3-d]pyrimidines. Bioisosteric replacement is a key strategy to modulate physicochemical properties like solubility and polarity while maintaining or improving biological activity. For example, comparing 1,6-naphthyridines with their corresponding pyrido[2,3-d]pyrimidine analogs showed little difference in kinase inhibitory potency, suggesting the 1-aza atom in the latter was not critical for binding in that series.

-

Targeting Selectivity: A major challenge in kinase inhibitor design is achieving selectivity. For the AXL inhibitor series, efforts focused on structural modifications to circumvent inhibition of the closely related MET kinase. For mTOR inhibitors, exploration of the piperazine acyl moiety on the benzo[h]naphthyridin-2(1H)-one core was critical for achieving high selectivity over PI3K.

-

Overcoming Resistance: In the case of RET inhibitors, the design strategy explicitly targeted solvent-front mutations that confer resistance to existing drugs. The addition of the 7-(1-methyl-1H-pyrazol-4-yl) group was a key modification that enabled potent inhibition of these resistant mutants.

An In-depth Technical Guide to 1,6-Naphthyridin-4-amine Structural Analogs and Their Kinase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This technical guide focuses on the structural analogs of 1,6-naphthyridin-4-amine and their potent activity as kinase inhibitors, providing a comprehensive resource for researchers in drug discovery and development. This document summarizes key structure-activity relationships (SAR), provides detailed experimental methodologies for relevant assays, and visualizes associated signaling pathways.

Structure-Activity Relationship (SAR) of 1,6-Naphthyridine Analogs as Kinase Inhibitors

The kinase inhibitory potency and selectivity of 1,6-naphthyridine-based compounds are highly dependent on the nature and position of substituents on the core scaffold. Modifications at various positions have been explored to optimize activity against a range of kinase targets, including Cyclin-Dependent Kinase 5 (CDK5), AXL receptor tyrosine kinase, and the mammalian target of rapamycin (mTOR).

Substituted 1,6-Naphthyridines as CDK5 Inhibitors

A series of novel substituted 1,6-naphthyridines have been investigated as potent inhibitors of CDK5, a kinase implicated in kidney diseases.[1] The general structure-activity relationships are summarized below.

Table 1: Structure-Activity Relationship of Substituted 1,6-Naphthyridines as CDK5 Inhibitors [1]

| Compound/Series | R1 Substituent | R2 Substituent | R3 Substituent | CDK5 IC50 (nM) |

| General Scaffold | Varied aryl and heteroaryl groups | H, alkyl, substituted alkyl | H, halo, alkyl, etc. | A, B, C, D |

For CDK5 IC50: “A” means <10 nM; “B” means 10–100 nM; “C” means >100 nM to ≤ 1 μM; “D” means >1 μM.[1]

Key SAR observations for CDK5 inhibition include:

-

The nature of the substituent at the R1 position significantly influences potency.

-